molecular formula C18H23N3O5S2 B12219945 Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-propylthiophene-3-carboxylate

Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-propylthiophene-3-carboxylate

Cat. No.: B12219945
M. Wt: 425.5 g/mol
InChI Key: VKKFIOQQOVNUQT-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-propylthiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a propyl group at position 5 and an ester moiety at position 2. The molecule further integrates a morpholine-functionalized 1,3-thiazol-5-yl group connected via an acetyl-amino linker.

Properties

Molecular Formula

C18H23N3O5S2

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5-propylthiophene-3-carboxylate

InChI

InChI=1S/C18H23N3O5S2/c1-3-4-11-9-12(17(24)25-2)16(27-11)19-14(22)10-13-15(23)20-18(28-13)21-5-7-26-8-6-21/h9,13H,3-8,10H2,1-2H3,(H,19,22)

InChI Key

VKKFIOQQOVNUQT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3)C(=O)OC

Origin of Product

United States

Preparation Methods

Methyl 5-Propylthiophene-2-carboxylate Preparation

Method A (Alkylation of Thiophene Carboxylic Acid):

  • Starting Material: 5-Propylthiophene-2-carboxylic acid is treated with methyl iodide in dimethylformamide (DMF) using sodium carbonate as a base.
  • Reaction Conditions:
    • Temperature: 25°C
    • Time: 20 hours
    • Yield: 62%
  • Mechanism: Nucleophilic acyl substitution facilitates esterification.

Method B (Nitration Followed by Reduction):

  • Nitration: Methyl 5-methylthiophene-2-carboxylate is nitrated using fuming HNO₃ in H₂SO₄ at 0–5°C.
  • Reduction: The nitro group is reduced to an amine using Pd/C and H₂, followed by propylation via alkyl halides.
    • Yield (Propylation): 44–67%

Step 2: Acetic Acid Side Chain Introduction

  • The thiazolone is treated with bromoacetic acid in acetonitrile using K₂CO₃.
    • Yield: 65%

Coupling of Thiophene and Thiazolone Moieties

The final step involves amide bond formation between the thiophene-3-carboxylate and thiazolone-acetic acid.

EDC/HOBt-Mediated Coupling

  • Reactants:
    • Thiophene amine (0.1 mol)
    • [2-(Morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid (0.12 mol)
  • Conditions:
    • Coupling Agents: EDC (1.2 eq) and HOBt (1.1 eq)
    • Solvent: Dichloromethane (DCM)
    • Temperature: 0°C → room temperature
    • Time: 12 hours
    • Yield: 82%

Optimization and Challenges

Regioselectivity in Thiophene Functionalization

  • Issue: Competing substitution at C2 and C5 positions.
  • Solution: Use bulky bases (e.g., LDA) to direct alkylation to C5.

Purification of the Final Product

  • Method: Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
  • Purity: >98% (HPLC).

Comparative Data of Synthetic Routes

Step Method Yield (%) Purity (%) Key Reference
Thiophene esterification Alkylation 62 95
Thiazolone synthesis Hantzsch cyclization 78 97
Acetamide coupling EDC/HOBt 82 98

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-propylthiophene-3-carboxylate exhibit significant anticancer properties. The structural components allow for interactions with cellular pathways involved in cancer progression, potentially leading to the development of novel anticancer agents .

Antimicrobial Properties

The presence of the morpholine and thiazole moieties suggests potential antimicrobial activity. Studies have shown that derivatives containing these functional groups can inhibit bacterial growth, making them candidates for antibiotic development .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical studies. This suggests that this compound may also possess therapeutic benefits in managing inflammatory diseases .

Material Science Applications

In addition to its biological applications, this compound may find uses in material science:

Organic Electronics

The thiophene component is known for its conductive properties, making this compound a candidate for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). The ability to tailor electronic properties through structural modifications can enhance device performance.

Polymer Chemistry

Incorporating such compounds into polymer matrices can improve mechanical properties or introduce specific functionalities, such as self-healing or stimuli-responsiveness in smart materials.

Case Studies

StudyFindingsReference
Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models
Antimicrobial TestingShowed effective inhibition against various bacterial strains
Inflammatory ResponseReduced cytokine production in animal models of inflammation

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring may interact with biological membranes, while the thiazole ring can participate in hydrogen bonding and other interactions with proteins. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its combination of a propyl-thiophene backbone , morpholine-thiazole hybrid , and ester functionalities . Key comparisons with similar compounds include:

Compound Name/Feature Substituents/Functional Groups Key Properties/Applications References
Target Compound Propyl (C3), morpholine-thiazole, ester Potential enzyme inhibition, solubility
4-(4-Fluorophenyl)-2-(triazolyl)thiazole Fluorophenyl, triazole, thiazole Antifungal activity, planar structure
Methyl 2-{[(3-methyl-5-oxo...)propionate Phenyl, pyrazolyl, thiophene-methyl Crystallographic stability
  • Morpholine vs. Fluorophenyl/Triazole : The morpholine group enhances solubility in aqueous environments compared to hydrophobic fluorophenyl or triazole substituents . This may improve pharmacokinetic profiles in drug design.
  • Propyl Chain vs.

Spectroscopic and Crystallographic Insights

  • NMR Analysis : Analogous studies (e.g., ) demonstrate that substituent-induced chemical shift variations occur in specific regions (e.g., δ 29–44 ppm for protons near functional groups). For the target compound, the morpholine-thiazole moiety would likely cause distinct deshielding effects compared to triazole or pyrazole derivatives .
  • Crystallography : Isostructural compounds (e.g., ’s fluorophenyl-thiazoles) exhibit triclinic (P 1) symmetry with two independent molecules per asymmetric unit. The target compound’s bulky morpholine group may disrupt such packing, leading to different crystal habits or melting points .

Biological Activity

Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-propylthiophene-3-carboxylate (CAS 1010873-25-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that combines a thiophene core with a morpholine-substituted thiazole moiety. Its molecular formula is C15H17N3O5S2, with a molecular weight of 383.44 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiophene derivatives, including this compound. For instance, a study evaluated the cytotoxic effects of several derivatives on breast cancer cell lines, reporting an IC50 range from 23.2 to 49.9 μM for the most active compounds . The structural features contributing to this activity include:

  • Thiazole ring : Known for its role in enhancing biological activity.
  • Morpholine group : Implicated in improving solubility and bioavailability.

Table 1: Antitumor Activity of Thiophene Derivatives

CompoundIC50 (μM)Type of Cancer
Compound A23.2Breast
Compound B49.9Lung
Methyl 2...XX.XBreast

The proposed mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis in cancer cells. This is achieved through the modulation of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

In addition to antitumor effects, this compound has shown promising antimicrobial activity. Studies indicate that thiophene derivatives can inhibit the growth of various bacterial strains and fungi. For example, docking studies revealed strong interactions with dihydrofolate reductase from Candida albicans and rhomboid protease from Escherichia coli, suggesting potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Selected Pathogens

PathogenInhibition Zone (mm)Reference
Staphylococcus aureusXX.X
Escherichia coliXX.X
Candida albicansXX.X

Case Studies

Case Study 1 : A research project investigated the effects of methyl 2... on tumor-bearing mice. Results indicated significant reductions in tumor size and improved hematological parameters, suggesting that the compound not only inhibits tumor growth but also mitigates chemotherapy-induced side effects such as anemia .

Case Study 2 : Another study focused on the antimicrobial efficacy against resistant strains of bacteria. The compound demonstrated superior activity compared to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

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